2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine

Description

BenchChem offers high-quality 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-5-methoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-4-5-10(2)14(9)12-7-6-11(15-3)8-13-12/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJDYEQBNDREKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NC=C(C=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351896 |

Source

|

| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638352-78-0 |

Source

|

| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine

This guide provides a comprehensive overview of the core physicochemical properties of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The document is structured to provide not only the available data for this molecule but also the underlying scientific principles and detailed experimental protocols for their determination. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively work with and characterize this compound.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its structure and basic molecular properties.

Chemical Structure and Identifiers

2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine is comprised of a 2,5-dimethylpyrrole moiety linked to a 5-methoxypyridine ring via a nitrogen-carbon bond.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine | [1] |

| CAS Number | 638352-78-0 | [1][2] |

| Molecular Formula | C₁₂H₁₄N₂O | [1][2] |

| Molecular Weight | 202.25 g/mol | [1][2] |

| Canonical SMILES | CC1=CC=C(N1C2=NC=C(C=C2)OC)C | [1] |

| InChIKey | CAJDYEQBNDREKH-UHFFFAOYSA-N | [1] |

Structural Confirmation: The Role of Spectroscopic Methods

While the synthesis of pyridine and pyrrole derivatives is well-established, rigorous structural confirmation is paramount.[3][4][5] A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural assignment.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[6][7] For 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine, ¹H and ¹³C NMR would be essential.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the protons on the pyridine and pyrrole rings. The substitution pattern will dictate the coupling patterns observed.

-

Methyl Protons: Two distinct singlets for the two methyl groups on the pyrrole ring.

-

Methoxy Protons: A singlet corresponding to the three protons of the methoxy group.

Expected ¹³C NMR Spectral Features:

-

Signals for each unique carbon atom in the molecule, including the aromatic carbons of both rings, the methyl carbons, and the methoxy carbon.

Protocol 1: ¹H and ¹³C NMR Spectroscopy [8][9]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

Place the sample in a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and 16-32 scans.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required (e.g., 1024 or more).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

FT-IR spectroscopy is invaluable for identifying the functional groups present in a molecule.[10]

Expected FT-IR Absorption Bands:

-

C-H stretching (aromatic and aliphatic): Around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ respectively.

-

C=C and C=N stretching (aromatic rings): In the 1600-1450 cm⁻¹ region.

-

C-O stretching (methoxy group): A strong band around 1250-1000 cm⁻¹.

-

C-N stretching: In the 1350-1000 cm⁻¹ region.

Protocol 2: FT-IR Spectroscopy [10]

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify characteristic absorption bands and compare them to correlation tables.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various systems, influencing everything from its solubility in a reaction solvent to its absorption in a biological system.

Physical State and Appearance

At room temperature, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine is expected to be a solid, based on its molecular weight and the nature of similar aromatic compounds. The color would depend on its purity, with crystalline solids typically being white or off-white.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[11][12] A sharp melting range is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Protocol 3: Melting Point Determination [12][13][14]

-

Sample Preparation: Finely powder a small amount of the dry crystalline sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Tap the sealed end of the capillary on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.

-

Measurement:

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This is the melting range.

-

Solubility

Solubility is a crucial parameter in drug discovery and development, impacting everything from assay performance to bioavailability.[15] The solubility of a compound is dependent on both its intrinsic properties (e.g., polarity, crystal lattice energy) and the properties of the solvent.[15]

Predicted Solubility: Based on its structure, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine is expected to have low aqueous solubility and good solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and dichloromethane. The computed XLogP3 value of 2.4 suggests a preference for lipophilic environments.[1]

Protocol 4: Kinetic Aqueous Solubility Determination by Nephelometry [15][16][17]

This high-throughput method is commonly used in early drug discovery.[15][16]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a range of compound concentrations.

-

Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 2 hours).

-

Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Workflow for Kinetic Solubility Determination

Caption: Workflow for kinetic solubility determination by nephelometry.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key indicator of a drug's ability to cross cell membranes. The computed XLogP3 value for this compound is 2.4.[1]

Acidity/Basicity (pKa)

The pKa values of a molecule influence its ionization state at different pH values, which in turn affects its solubility, permeability, and target binding. The pyridine nitrogen is expected to be basic, while the pyrrole nitrogen is generally considered non-basic.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of a compound is critical for obtaining reliable experimental data. HPLC is the gold standard for purity assessment in the pharmaceutical industry.[18][19]

Table 2: Computed Physicochemical Properties

| Property | Value | Method | Source |

| Molecular Weight | 202.25 g/mol | - | [1] |

| XLogP3 | 2.4 | Computed | [1] |

| Hydrogen Bond Donors | 0 | Computed | [1] |

| Hydrogen Bond Acceptors | 2 | Computed | [1] |

| Rotatable Bonds | 2 | Computed | [1] |

Protocol 5: Reversed-Phase HPLC for Purity Analysis [20][21][22]

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.[18] Filter the sample through a 0.45 µm syringe filter before injection.[22]

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).

-

Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it linearly to a high percentage (e.g., 95%) over 15-20 minutes.

-

-

Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Logical Flow for Compound Characterization

Caption: Logical workflow for the synthesis and characterization of a novel compound.

Conclusion

This guide has outlined the key physicochemical properties of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine and provided detailed, field-proven protocols for their determination. By adhering to these methodologies, researchers can ensure the generation of high-quality, reliable data, which is the bedrock of sound scientific and drug development endeavors. The combination of predicted data and robust experimental workflows presented herein serves as a comprehensive resource for the scientific community.

References

-

ResearchGate. (n.d.). Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 712639, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11526, 2,5-Dimethylpyridine. Retrieved from [Link]

-

Arh. farm. (2021). Experimental design in HPLC separation of pharmaceuticals. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]

-

European Union Reference Laboratory for alternatives to animal testing. (2021). Standard Operating Procedure for solubility testing. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Direct Synthesis of Pyridine Derivatives. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Research. (2024). SYNTHESIS, CHARACTERIZATION, IN SILICO STUDIES AND BIOLOGICAL EVALUATION OF N-(2,5-DIMETHYL-1H-PYRROL-1-YL) ISONICOTINAMIDE. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

ResearchGate. (2018). A Convenient method of pyridine derivatives. Retrieved from [Link]

-

Conduct Science. (2019). High performance liquid chromatography (HPLC) Protocol. Retrieved from [Link]

-

Byju's. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]

-

Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. Retrieved from [Link]

-

PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Unacademy. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

-

CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

-

DOI. (n.d.). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

Sources

- 1. 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine | C12H14N2O | CID 712639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 638352-78-0|2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine|BLD Pharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. iajpr.com [iajpr.com]

- 5. cibtech.org [cibtech.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mt.com [mt.com]

- 12. Determination of Melting Point [unacademy.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. davjalandhar.com [davjalandhar.com]

- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Aqueous Solubility Assay - Enamine [enamine.net]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. conductscience.com [conductscience.com]

- 19. asianjpr.com [asianjpr.com]

- 20. aseestant.ceon.rs [aseestant.ceon.rs]

- 21. pharmtech.com [pharmtech.com]

- 22. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, structures combining multiple heterocyclic ring systems are of particular interest due to the diverse chemical space they can occupy and the unique pharmacological profiles they may present. This technical guide focuses on 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine , a molecule that integrates the electron-rich 2,5-dimethylpyrrole moiety with a substituted pyridine ring. This combination of a five-membered and a six-membered nitrogen-containing heterocycle suggests the potential for a wide range of biological activities, making it a compound of interest for medicinal chemists and drug discovery professionals.[1] This document provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties, alongside a discussion of its synthesis, spectroscopic characterization, and potential applications in the pharmaceutical sciences.

Molecular Structure and Chemical Formula

The fundamental identity of a chemical compound lies in its molecular structure and formula. For 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine, these details provide the foundation for understanding its reactivity and potential biological interactions.

Chemical Formula and Molecular Weight

The chemical formula for 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine is C₁₂H₁₄N₂O .[2][3] This formula indicates that each molecule is composed of twelve carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. Based on this composition, the molecular weight of the compound is calculated to be 202.25 g/mol .[2][3]

Structural Elucidation

The IUPAC name for this compound is 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine .[2] The structure consists of a pyridine ring substituted at the 2-position with a 2,5-dimethyl-1H-pyrrol-1-yl group and at the 5-position with a methoxy group. The pyrrole ring is attached to the pyridine ring via its nitrogen atom.

Key Structural Features:

-

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The methoxy group at the 5-position and the pyrrole substituent at the 2-position influence its electronic properties and potential binding interactions.

-

2,5-Dimethylpyrrole Ring: A five-membered aromatic heterocycle with two methyl groups at positions 2 and 5. These methyl groups can enhance the lipophilicity and steric bulk of the molecule.

-

Methoxy Group: An electron-donating group that can influence the reactivity of the pyridine ring and participate in hydrogen bonding.

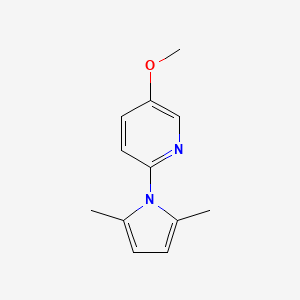

Below is a 2D representation of the molecular structure:

Caption: 2D Molecular Structure of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine is provided in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 638352-78-0 | [2][3] |

| Molecular Formula | C₁₂H₁₄N₂O | [2][3] |

| Molecular Weight | 202.25 g/mol | [2][3] |

| Appearance | Solid (at room temperature) | |

| SMILES | COC1=CN=C(N2C(C)=CC=C2C)C=C1 | [2] |

| Storage | Keep in dark place, inert atmosphere, room temperature. | [2][3] |

Synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine

The synthesis of substituted pyrroles is a well-established area of organic chemistry, with the Paal-Knorr synthesis being a prominent method. This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In the context of the target molecule, the pyrrole ring is likely formed from the reaction of 2,5-hexanedione with an appropriately substituted aminopyridine.

A plausible synthetic route to 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine involves the methoxylation of a bromo-substituted precursor. Specifically, it can be synthesized from 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine through a reaction with sodium methylate.

Proposed Synthetic Pathway:

Sources

- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine | C12H14N2O | CID 712639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 638352-78-0|2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine|BLD Pharm [bldpharm.com]

A Comprehensive Spectroscopic and Structural Analysis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine

This technical guide provides a detailed analysis of the spectral characteristics of the heterocyclic compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine. While direct experimental data for this specific molecule is not widely published, this document leverages spectral data from closely related analogs and constituent chemical moieties to provide a robust, predictive guide for researchers, scientists, and professionals in drug development. The insights herein are grounded in fundamental principles of spectroscopic interpretation and analysis of structure-property relationships.

Molecular Structure and Key Features

2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine is a bi-heterocyclic compound featuring a 2,5-dimethylpyrrole ring linked to a 5-methoxypyridine ring via a nitrogen-carbon bond. This structure presents several key features that will dictate its spectral behavior:

-

Aromatic Systems: Both the pyrrole and pyridine rings are aromatic, leading to characteristic signals in NMR and IR spectroscopy.

-

Substitution Pattern: The specific substitution on both rings (dimethyl on the pyrrole, methoxy on the pyridine) will influence the electronic environment of the atoms and, consequently, their spectral signatures.

-

Functional Groups: The methoxy group (-OCH3) provides a distinct proton and carbon signal in NMR and a characteristic stretching vibration in IR spectroscopy.

Below is a diagram illustrating the molecular structure and numbering convention used throughout this guide.

Caption: Molecular structure of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons on the pyrrole and pyridine rings, as well as the methyl and methoxy protons. The expected chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents and the aromatic ring currents.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrrole-CH (H3, H4) | 5.8 - 6.0 | s | 2H |

| Pyridine-H3' | 6.8 - 7.0 | d | 1H |

| Pyridine-H4' | 7.6 - 7.8 | dd | 1H |

| Pyridine-H6' | 8.2 - 8.4 | d | 1H |

| Methoxy (-OCH₃) | 3.8 - 4.0 | s | 3H |

| Pyrrole-CH₃ | 2.1 - 2.3 | s | 6H |

Interpretation and Rationale:

-

Pyrrole Protons (H3, H4): The two protons on the pyrrole ring are chemically equivalent due to the symmetry of the 2,5-dimethylpyrrole moiety and will appear as a singlet. Their chemical shift is expected in the range typical for pyrrole protons.[1]

-

Pyridine Protons: The three protons on the pyridine ring will exhibit a characteristic splitting pattern. H3' will be a doublet, coupled to H4'. H4' will appear as a doublet of doublets, coupled to both H3' and H6'. H6' will be a doublet, coupled to H4'. The electron-donating methoxy group at the 5'-position will shield the adjacent protons, while the connection to the pyrrole ring will influence the chemical shift of H3'.

-

Methoxy Protons: The methoxy group protons will appear as a sharp singlet in the typical region for such functional groups.

-

Pyrrole Methyl Protons: The two methyl groups on the pyrrole ring are equivalent and will give rise to a single, integrated signal for six protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrrole-C2, C5 | 128 - 130 |

| Pyrrole-C3, C4 | 105 - 107 |

| Pyridine-C2' | 150 - 152 |

| Pyridine-C3' | 110 - 112 |

| Pyridine-C4' | 138 - 140 |

| Pyridine-C5' | 155 - 157 |

| Pyridine-C6' | 145 - 147 |

| Methoxy (-OCH₃) | 55 - 57 |

| Pyrrole-CH₃ | 13 - 15 |

Interpretation and Rationale:

-

Pyrrole Carbons: The substituted carbons (C2, C5) will be downfield compared to the unsubstituted carbons (C3, C4).[2]

-

Pyridine Carbons: The carbon attached to the nitrogen (C2') and the carbon bearing the methoxy group (C5') are expected to be the most downfield due to the electronegativity of the heteroatoms. The chemical shifts of the other pyridine carbons are influenced by their position relative to the nitrogen and the methoxy group.

-

Methoxy and Methyl Carbons: These will appear in the typical upfield region for sp³ hybridized carbons.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) is a common technique that can induce characteristic fragmentation.

Table 3: Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Identity |

| 202 | [M]⁺ (Molecular Ion) |

| 187 | [M - CH₃]⁺ |

| 95 | [C₆H₉N]⁺ (2,5-dimethylpyrrole cation) |

| 108 | [C₆H₆NO]⁺ (methoxypyridine fragment) |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of the compound (202.25 g/mol ).[3][4]

-

Fragmentation: Common fragmentation pathways would involve the loss of a methyl group from the molecular ion to give a fragment at m/z 187. Cleavage of the N-C bond between the two rings is also a likely fragmentation pathway, leading to the detection of the 2,5-dimethylpyrrole cation (m/z 95) and a fragment corresponding to the methoxypyridine moiety.[5]

Caption: Predicted mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

The IR spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic (Pyrrole and Pyridine) |

| 2950 - 2850 | C-H stretch | Aliphatic (CH₃ and OCH₃) |

| 1600 - 1450 | C=C and C=N stretch | Aromatic Rings |

| 1250 - 1200 | C-O stretch | Aryl ether (methoxy) |

| 1100 - 1000 | C-N stretch |

Interpretation and Rationale:

-

C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the methyl and methoxy groups (below 3000 cm⁻¹).

-

Aromatic Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyrrole and pyridine rings will appear in the 1600-1450 cm⁻¹ region.

-

C-O and C-N Stretching: The C-O stretch of the aryl ether and the C-N stretching vibrations will be present in the fingerprint region of the spectrum. The IR spectrum of the closely related 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine shows characteristic bands in these regions, supporting these predictions.[6]

Experimental Protocols

Synthetic Protocol: Paal-Knorr Pyrrole Synthesis

-

Reactants: 2-amino-5-methoxypyridine and 2,5-hexanedione.

-

Solvent: A suitable solvent such as glacial acetic acid or a high-boiling point alcohol.

-

Procedure: a. Dissolve 2-amino-5-methoxypyridine in the chosen solvent. b. Add an equimolar amount of 2,5-hexanedione to the solution. c. Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution). e. Extract the product with an organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Protocol:

-

NMR Spectroscopy: a. Prepare a ~5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). b. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). c. Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Mass Spectrometry: a. Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography). b. Acquire the mass spectrum using an appropriate ionization technique (e.g., EI or ESI).

-

IR Spectroscopy: a. Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids). b. Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Caption: General experimental workflow for synthesis and analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectral data for 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, this document serves as a valuable resource for the identification, characterization, and quality control of this molecule in research and development settings. The provided protocols offer a starting point for the empirical validation of these predictions.

References

-

Şahin, Z. S., et al. (2010). Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. Chinese Journal of Structural Chemistry, 29(5), 720-725. [Link]

-

PubChem. 2,5-Dimethylpyrrole. [Link]

-

NIST. 1H-Pyrrole, 2,5-dimethyl-. [Link]

-

SpectraBase. 2-(2,3-Dimethyl-5-phenyl-1H-pyrrol-1-yl)pyridine. [Link]

-

PubChem. 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole. [Link]

-

Joshi, S. D., et al. (2024). SYNTHESIS, CHARACTERIZATION, IN SILICO STUDIES AND BIOLOGICAL EVALUATION OF N-(2,5-DIMETHYL-1H-PYRROL-1-YL) ISONICOTINAMIDE. Indo American Journal of Pharmaceutical Research, 14(12). [Link]

-

Royal Society of Chemistry. Synthesis and characterization of an electron-deficient conjugated polymer based on pyridine-flanked diketopyrrolopyrrole. [Link]

-

Klyba, L. V., et al. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC, 2001(ix), 117-124. [Link]

-

MDPI. 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. [Link]

-

NIST. 1H-Pyrrole, 2,5-dihydro-. [Link]

-

PubChem. 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 75 MHz, Pyridine-d5, simulated) (NP0043900). [Link]

-

SpectraBase. 2,5-Dimethylpyrrole. [Link]

Sources

- 1. 2,5-Dimethyl-1H-pyrrole(625-84-3) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 638352-78-0|2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine|BLD Pharm [bldpharm.com]

- 4. 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine | C12H14N2O | CID 712639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine. In the absence of a complete, publicly available experimental spectrum for this specific molecule, this guide presents a detailed prediction of the ¹H and ¹³C NMR spectra based on the analysis of its constituent fragments: the 2,5-dimethyl-1H-pyrrole moiety and the 2-substituted-5-methoxypyridine core. This document will delve into the theoretical principles underpinning the predicted chemical shifts and coupling constants, offering a rationale grounded in established NMR theory. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of high-quality ¹H and ¹³C NMR data, ensuring reproducibility and accuracy in experimental settings. This work is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development who are working with this compound or structurally related molecules.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1][2][3] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For drug discovery and development professionals, NMR is a critical tool for confirming the structure of newly synthesized compounds, assessing purity, and studying intermolecular interactions.

The target molecule, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine, is a heteroaromatic compound of interest in medicinal chemistry due to the prevalence of both pyridine and pyrrole scaffolds in biologically active molecules.[4][5] A thorough understanding of its NMR spectrum is paramount for its unambiguous identification and characterization. This guide will provide a detailed interpretation of its predicted ¹H and ¹³C NMR spectra, drawing upon empirical data from analogous structures and fundamental NMR principles.

Molecular Structure and Synthesis Context

The structure of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine consists of a 2,5-dimethyl-1H-pyrrole ring connected via its nitrogen atom to the 2-position of a 5-methoxypyridine ring.

Molecular Structure with Atom Numbering for NMR Assignment

Caption: Molecular structure of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine with atom numbering for NMR assignments.

A common and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[4][6][7] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the target molecule, this would likely involve the reaction of 2,5-hexanedione with 2-amino-5-methoxypyridine in the presence of an acid catalyst.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine is based on the analysis of its constituent fragments and the application of established principles of chemical shift theory and spin-spin coupling. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~8.20 | d | 1H | H6 | The proton at the 6-position of the pyridine ring is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom and the deshielding effect of the pyrrole ring. Its signal will appear as a doublet due to coupling with H4. |

| ~7.40 | dd | 1H | H4 | The proton at the 4-position of the pyridine ring will be coupled to both H3 and H6, resulting in a doublet of doublets. |

| ~7.20 | d | 1H | H3 | The proton at the 3-position of the pyridine ring will appear as a doublet due to coupling with H4. |

| ~5.80 | s | 2H | H9, H10 | The two protons on the pyrrole ring are chemically equivalent and are expected to appear as a singlet. Their chemical shift is influenced by the aromaticity of the pyrrole ring.[8] |

| ~3.90 | s | 3H | OCH₃ (H14) | The protons of the methoxy group are not coupled to any other protons and will therefore appear as a sharp singlet. |

| ~2.10 | s | 6H | CH₃ (H15, H16) | The six protons of the two methyl groups on the pyrrole ring are chemically equivalent and will appear as a singlet.[8] |

Predicted ¹³C NMR Spectrum

The prediction of the ¹³C NMR spectrum is based on the known chemical shifts of 2,5-dimethyl-1H-pyrrole and substituted pyridines.[9] The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic distribution within the molecule.[10][11]

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C5 | The carbon atom of the pyridine ring bearing the electron-donating methoxy group is expected to be significantly deshielded. |

| ~148 | C2 | The carbon atom of the pyridine ring attached to the nitrogen of the pyrrole ring will be deshielded. |

| ~140 | C6 | The carbon atom at the 6-position of the pyridine ring is deshielded due to its proximity to the ring nitrogen. |

| ~128 | C8, C11 | The quaternary carbons of the pyrrole ring attached to the methyl groups. |

| ~125 | C4 | The carbon atom at the 4-position of the pyridine ring. |

| ~110 | C3 | The carbon atom at the 3-position of the pyridine ring. |

| ~106 | C9, C10 | The two CH carbons of the pyrrole ring are expected to have similar chemical shifts. |

| ~56 | OCH₃ (C14) | The carbon of the methoxy group. |

| ~13 | CH₃ (C15, C16) | The carbons of the two methyl groups on the pyrrole ring are expected to be the most shielded. |

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine.

I. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.

-

Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[2] For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[2]

-

Sample Preparation:

-

Accurately weigh the desired amount of the compound into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent containing a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

II. Instrument Setup and Calibration

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure efficient transfer of radiofrequency power.[1]

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

-

Shimming: Shim the magnetic field to achieve a high degree of homogeneity across the sample, which is crucial for obtaining sharp, well-resolved NMR signals.[1]

III. ¹H NMR Data Acquisition Parameters

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.

-

Spectral Width (SW): Set a spectral width of approximately 12-16 ppm to encompass all expected proton signals.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is recommended to allow for adequate relaxation of the protons between scans.

-

Number of Scans (NS): For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

IV. ¹³C NMR Data Acquisition Parameters

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard for routine ¹³C NMR.

-

Spectral Width (SW): A wider spectral width of approximately 200-240 ppm is necessary to cover the larger chemical shift range of carbon nuclei.[12]

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is important, especially for quaternary carbons which have longer relaxation times.[12]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio.[12]

V. Data Processing

-

Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Correct the baseline of the spectrum to be flat.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

Workflow for NMR Data Acquisition and Analysis

Caption: A generalized workflow for the acquisition and analysis of NMR data.

Conclusion

This technical guide has presented a detailed, predicted ¹H and ¹³C NMR spectral analysis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine, based on the known spectral data of its constituent fragments and fundamental NMR principles. The provided chemical shift and coupling constant predictions, along with their justifications, offer a robust framework for the identification and structural verification of this compound. The comprehensive, step-by-step experimental protocols for NMR data acquisition are designed to ensure the collection of high-quality, reproducible data. This guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the confident characterization of this and related heterocyclic molecules.

References

-

Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. [Link]

-

Bruker. Basic NMR Experiments. Bruker, 2003. [Link]

-

National Institute of Standards and Technology. 1H-Pyrrole, 2,5-dimethyl-. NIST Chemistry WebBook. [Link]

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

-

Chemistry LibreTexts. Principles of ¹³C NMR Spectroscopy. [Link]

-

Özdemir, Ü., et al. "Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine." Journal of the Turkish Chemical Society, Section A: Chemistry, vol. 5, no. 3, 2018, pp. 1027-1036. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512-7515. [Link]

-

Parys, W., et al. "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity." Inorganic Chemistry, vol. 61, no. 34, 2022, pp. 13486-13500. [Link]

-

Gao, P., et al. "A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning." ChemRxiv, 2019. [Link]

-

ResearchGate. What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions?. [Link]

-

SlideShare. Comparison of 1H-NMR and 13C-NMR. [Link]

-

Tomasik, P., & Zalewski, R. "Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds." Molecules, vol. 2, no. 4, 1997, p. 133. [Link]

-

Choudhary, A. N., et al. "¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected α-amino-ε-caprolactam (MPCL) monomer." ResearchGate. [Link]

-

ResearchGate. Preparation of 2,5-dimethyl-1-phenylpyrrole. [Link]

-

Claridge, T. D. W. A User Guide to Modern NMR Experiments. University of Oxford, 2016. [Link]

-

Joshi, S. D., et al. "Synthesis, Characterization, In Silico Studies and Biological Evaluation of N-(2,5-Dimethyl-1H-Pyrrol-1-Yl) Isonicotinamide." Indo American Journal of Pharmaceutical Research, vol. 14, no. 12, 2024. [Link]

-

University of Wisconsin-Madison. Routine 1H and 13C NMR Data Acquisition. [Link]

-

Royal Society of Chemistry. Synthesis and characterization of an electron-deficient conjugated polymer based on pyridine-flanked diketopyrrolopyrrole. [Link]

-

University of Connecticut. 13C NMR Protocol for Beginners. [Link]

-

University of Wisconsin-Madison. CHEM 344 Shift Parameters. [Link]

-

Chemistry LibreTexts. J-Coupling (Scalar). [Link]

-

Michigan State University. Basic Practical NMR Concepts. [Link]

-

Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no. 9, 2010, pp. 2176-2179. [Link]

-

Royal Society of Chemistry. Halochromic Benzazolo-oxazolidine/Polyoxometalate Supramolecular Materials with Reversible High-Contrast Color-Switching. [Link]

-

University of Wisconsin-Madison. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

-

Claridge, T. D. W. Chapter 5: Acquiring 1 H and 13 C Spectra. In High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. [Link]

Sources

- 1. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Pyrrole, 2,5-dimethyl- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. 2,5-Dimethyl-1H-pyrrole(625-84-3) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. r-nmr.eu [r-nmr.eu]

An In-depth Technical Guide to Determining the Solubility Profile of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine in Common Laboratory Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility profile of the heterocyclic compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine. The methodologies and principles outlined herein are grounded in established practices to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a compound like 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine, which holds potential as a scaffold in medicinal chemistry, understanding its solubility is paramount. An optimal solubility profile is crucial for a variety of factors including, but not limited to, formulation development, bioavailability, and the reliability of in vitro biological assays.[1][2] Poor aqueous solubility, in particular, can be a significant impediment to the progression of a drug candidate.

This document will delve into the theoretical considerations for predicting the solubility of our target compound, provide detailed experimental protocols for its determination, and offer insights into the interpretation of the resulting data.

Physicochemical Properties of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine

A foundational understanding of the molecule's physicochemical properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O | PubChem[3] |

| Molecular Weight | 202.25 g/mol | PubChem[3] |

| CAS Number | 638352-78-0 | PubChem[3] |

| Calculated XLogP3 | 2.4 | PubChem[3] |

| Hydrogen Bond Donors | 0 | PubChem[3] |

| Hydrogen Bond Acceptors | 2 | PubChem[3] |

The calculated XLogP3 value of 2.4 suggests that 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine has a moderate degree of lipophilicity.[3] The absence of hydrogen bond donors and the presence of two hydrogen bond acceptors (the nitrogen on the pyridine ring and the oxygen of the methoxy group) will also influence its interactions with protic and aprotic solvents.

Based on these properties, we can hypothesize that the compound will exhibit good solubility in non-polar and moderately polar organic solvents and limited solubility in highly polar solvents like water.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Non-polar Solvents (e.g., Hexane, Toluene): Given the significant hydrocarbon character of the dimethylpyrrole and the pyridine ring, the compound is expected to be soluble in non-polar solvents through van der Waals interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions with the polar C-N and C-O bonds in the molecule, likely leading to good solubility.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The ability of the pyridine nitrogen and methoxy oxygen to act as hydrogen bond acceptors may afford some solubility in protic solvents. However, the overall lipophilic nature of the molecule may limit its solubility in highly polar protic solvents like water.

Experimental Determination of Solubility: A Methodical Approach

A multi-faceted experimental approach is necessary to build a comprehensive solubility profile. This typically involves both kinetic and thermodynamic solubility assessments.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility.[5]

-

Kinetic Solubility is often measured in early drug discovery using high-throughput methods. It reflects the concentration of a compound that remains in solution after being rapidly prepared, often from a DMSO stock solution.[2][6]

-

Thermodynamic Solubility , also known as equilibrium solubility, is the true measure of a compound's solubility at equilibrium. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period.[1][5]

The following workflow outlines the process for determining the solubility profile.

Caption: Experimental workflow for determining the solubility profile.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[7]

Objective: To determine the equilibrium solubility of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine in a selection of common laboratory solvents at a controlled temperature.

Materials:

-

2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

-

Scintillation vials or suitable glass containers with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of solid 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.[8]

-

Dilution: Immediately dilute the filtered sample with a suitable solvent (in which the compound is freely soluble, often the mobile phase for HPLC) to prevent precipitation.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound. A calibration curve of the compound should be prepared to ensure accurate quantification.

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Protocol for Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is useful for rapid screening.[6]

Objective: To rapidly assess the kinetic solubility of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine.

Materials:

-

2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer solutions (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplates

-

Plate reader capable of measuring turbidity (nephelometry)

Procedure:

-

Preparation: Add the aqueous buffer to the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution of the compound to the buffer-containing wells. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the precipitation of the compound.

-

Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

Expected Solubility Profile (Illustrative)

As no experimental data is publicly available, the following table presents a hypothetical but scientifically plausible solubility profile for 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine, based on its physicochemical properties.

| Solvent | Solvent Type | Predicted Solubility Category | Rationale |

| Water | Polar Protic | Poorly Soluble | High polarity and strong hydrogen bonding network of water are not favorable for the lipophilic compound. |

| Ethanol | Polar Protic | Moderately Soluble | The ethyl group provides some non-polar character, and it can act as a hydrogen bond acceptor. |

| Methanol | Polar Protic | Sparingly Soluble | More polar than ethanol, leading to slightly lower solubility. |

| Acetone | Polar Aprotic | Soluble | Good dipole-dipole interactions with the polar groups of the compound. |

| Ethyl Acetate | Polar Aprotic | Soluble | The ester group provides polarity, while the ethyl group offers some non-polar character. |

| Dichloromethane | Polar Aprotic | Very Soluble | Effective at solvating moderately polar organic compounds. |

| Toluene | Non-polar | Very Soluble | Aromatic stacking interactions and van der Waals forces are favorable. |

| Hexane | Non-polar | Sparingly Soluble | While non-polar, the presence of heteroatoms in the compound may limit its solubility in a purely aliphatic solvent. |

pH-Dependent Solubility for Drug Development Context

For compounds intended for oral administration, understanding their solubility at different pH values is critical, as per ICH guidelines.[9][10][11] The pyridine nitrogen in 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine is basic and will be protonated at acidic pH. This protonation will form a salt, which is expected to be significantly more water-soluble.

Protocol for pH-Dependent Aqueous Solubility

Objective: To determine the aqueous solubility of the compound at pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

Procedure: This experiment follows the same shake-flask protocol as described in section 4.2, but with the use of appropriate buffer systems for each pH level. The experiments should be conducted at 37 °C to mimic physiological conditions.[9][10][11]

Caption: Workflow for determining pH-dependent aqueous solubility.

Conclusion

The solubility profile of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine is a critical dataset for its advancement in any research or development pipeline. This guide has provided a comprehensive overview of the theoretical considerations and detailed, actionable protocols for the experimental determination of its solubility in common laboratory solvents and at physiologically relevant pH values. By adhering to these robust methodologies, researchers can generate reliable and reproducible data, enabling informed decisions in formulation, screening, and overall drug development strategies.

References

-

PubChem. (n.d.). 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

International Council for Harmonisation. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. Retrieved from [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]

-

MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

PubChem. (n.d.). (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl propionate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 638352-78-0 | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine. Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine | C12H14N2O | CID 712639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. who.int [who.int]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. fda.gov [fda.gov]

An In-depth Technical Guide to 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. This document will delve into its chemical properties, plausible synthetic routes, potential therapeutic applications, and a curated list of commercial suppliers to facilitate its procurement for research and development purposes.

Introduction: A Privileged Scaffold in Modern Drug Discovery

The molecular architecture of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine, featuring a substituted pyridine ring linked to a dimethylpyrrole moiety, represents a "privileged scaffold" in medicinal chemistry. Both pyrrole and pyridine rings are prevalent in numerous natural products and FDA-approved drugs, valued for their ability to engage in a variety of biological interactions. The combination of these two heterocyclic systems in a single molecule offers a unique three-dimensional structure with the potential for high-affinity and selective binding to various biological targets.

The pyrrole-pyridine core is being explored for its potential in developing novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies. The 2,5-dimethyl substitution on the pyrrole ring can enhance binding to hydrophobic pockets in target proteins, while the methoxy group on the pyridine ring can influence solubility and metabolic stability, as well as participate in hydrogen bonding.

Physicochemical Properties and Commercial Availability

Understanding the fundamental properties of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine is crucial for its effective use in research.

| Property | Value | Source |

| CAS Number | 638352-78-0 | [1] |

| Molecular Formula | C₁₂H₁₄N₂O | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| IUPAC Name | 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine | [1] |

| Physical State | Solid (typical) | Inferred from supplier data |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

Commercial Suppliers

A critical aspect for researchers is the accessibility of starting materials. 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine is available from several fine chemical suppliers. The following table provides a non-exhaustive list of vendors. Researchers are advised to request certificates of analysis to ensure the purity and identity of the supplied material.

| Supplier | Website |

| BLDpharm | |

| CymitQuimica |

Synthetic Strategies: A Two-Pronged Approach

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine can be logically approached through the strategic formation of its two key heterocyclic components and their subsequent coupling. The most plausible synthetic routes involve the Paal-Knorr synthesis for the pyrrole ring and a Buchwald-Hartwig amination for the C-N bond formation between the pyrrole and pyridine moieties.

Formation of the 2,5-Dimethylpyrrole Moiety: The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and highly effective method for the preparation of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia.[3] In the context of our target molecule, this would involve the reaction of 2,5-hexanedione with 2-amino-5-methoxypyridine.

Reaction Causality: The reaction proceeds via the formation of a di-imine intermediate through the condensation of the amine with the two carbonyl groups of the diketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The use of an acid catalyst facilitates both the initial imine formation and the final dehydration step.

Caption: Buchwald-Hartwig amination route to the target molecule.

Exemplary Experimental Protocol (Hypothetical)

Materials:

-

2-Amino-5-methoxypyridine

-

2,5-Hexanedione

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (solvent)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (eluents)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-amino-5-methoxypyridine (1.0 eq), 2,5-hexanedione (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq) in toluene.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The azeotropic removal of water in the Dean-Stark trap indicates the progression of the reaction.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Self-Validation: The success of this protocol relies on the careful monitoring of the reaction and the effective removal of water to drive the equilibrium towards product formation. The purification by column chromatography is essential to remove any unreacted starting materials and byproducts. The final characterization provides the ultimate validation of the synthesis.

Potential Applications in Drug Discovery and Development

While specific biological data for 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine is limited in the public domain, the structural motifs present suggest several promising avenues for investigation in drug discovery.

Kinase Inhibition

The pyridine and pyrrole heterocycles are common features in many kinase inhibitors. [4]Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The planar nature of the heterocyclic rings allows for π-stacking interactions within the ATP-binding pocket of kinases, while the substituents can be tailored to achieve selectivity and potency. It is plausible that 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine could serve as a scaffold for the development of inhibitors for various kinase families, such as Src, Abl, or Pim kinases. [5][6]

Antimicrobial and Antiviral Activity

Heterocyclic compounds containing pyrrole and pyridine rings have demonstrated a broad spectrum of antimicrobial and antiviral activities. [7][8]The nitrogen atoms in these rings can act as hydrogen bond acceptors, and the overall electronic properties of the molecule can be fine-tuned to interact with key enzymes or proteins in pathogens. Further screening of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine and its derivatives against a panel of bacteria, fungi, and viruses could reveal novel therapeutic leads.

Caption: Potential therapeutic applications of the target molecule.

Conclusion and Future Directions

2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine is a readily accessible chemical entity with significant potential for further exploration in drug discovery and development. Its synthesis can be achieved through well-established and robust chemical transformations. The privileged nature of its pyrrole-pyridine scaffold suggests that this molecule and its future derivatives could yield novel therapeutic agents with a range of biological activities.

For researchers and drug development professionals, this compound represents a valuable starting point for lead optimization campaigns. Future work should focus on the detailed biological evaluation of this molecule against a diverse panel of therapeutic targets, particularly protein kinases. Elucidation of its mechanism of action and structure-activity relationships will be crucial in unlocking its full therapeutic potential.

References

-

PubChem. (n.d.). 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Buchwald–Hartwig amination. Retrieved from [Link]

-

Academia.edu. (n.d.). (PDF) Preparation of 2,5-Dimethyl-l-Phenylpyrrole. Retrieved from [Link]

- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.

- Wu, P., et al. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105413.

- Lavreysen, H., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(48), 45863–45882.

- Abbas, A. A., et al. (2021). Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. Scientific Reports, 11(1), 1-16.

- Ratajczak-Sitarz, M., et al. (2021).

Sources

- 1. youtube.com [youtube.com]

- 2. (PDF) Preparation of 2,5-Dimethyl-l-Phenylpyrrole [academia.edu]

- 3. Pyrrole synthesis [organic-chemistry.org]

- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Material Safety Data Sheet for 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data sheet (MSDS) for the novel research compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine (CAS No. 638352-78-0). As a Senior Application Scientist, the goal of this document is to move beyond a simple recitation of safety data. Instead, this guide is structured to provide a deep, mechanistic understanding of the potential hazards and to offer a robust framework for safe handling, grounded in established principles of chemical safety and risk mitigation. For a compound like this, where a dedicated, comprehensive toxicological profile may not be publicly available, we will synthesize data from closely related structural analogs to build a reliable safety profile.

Compound Identification and Structural Rationale for Hazard Assessment

2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group and a dimethylpyrrole moiety.[1] Its chemical structure is fundamental to understanding its reactivity and potential biological interactions.

| Identifier | Value |

| IUPAC Name | 2-(2,5-dimethylpyrrol-1-yl)-5-methoxypyridine[1] |

| CAS Number | 638352-78-0[1] |

| Molecular Formula | C₁₂H₁₄N₂O[1] |

| Molecular Weight | 202.25 g/mol [1] |

| Canonical SMILES | CC1=CC=C(N1C2=NC=C(C=C2)OC)C[1] |

Given the absence of a comprehensive, dedicated SDS for this specific molecule, our safety assessment is built upon data from structurally similar compounds. This approach is scientifically valid as the primary hazards are associated with the key functional groups: the dimethylpyrrole and the substituted pyridine ring. We will draw heavily from the safety profile of 3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine, a very close analog for which detailed hazard data is available.[2]

Hazard Identification and GHS Classification

Based on available supplier information and analysis of structural analogs, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine is classified as a hazardous substance.[3] The following Globally Harmonized System (GHS) classifications are anticipated.

GHS Hazard Statements:

-

H302: Harmful if swallowed. [2][3][4] This indicates acute oral toxicity. Ingestion can lead to adverse health effects.

-

H315: Causes skin irritation. [2][4][5] The compound is likely to cause inflammation, redness, and discomfort upon contact with the skin.

-

H319: Causes serious eye irritation. [2][4][5] Direct contact with the eyes can result in significant irritation, potentially leading to damage if not addressed promptly.

-

H335: May cause respiratory irritation. [2][3][4] Inhalation of dust or aerosols may irritate the respiratory tract, leading to symptoms like coughing and shortness of breath.

Signal Word: Warning [3]

The following diagram illustrates the logical flow of hazard identification, leading to the necessary precautionary measures.

Caption: GHS Hazard Classification and Required Precautions.